Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate
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Overview
Description
Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate is a chemical compound that features a benzodioxole ring, a carbamate group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Ketone Group: The ketone group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with methyl isocyanate to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Substituted carbamates and other derivatives.
Scientific Research Applications
Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carbamate group may also play a role in binding to active sites or altering the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
Uniqueness
Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate is unique due to the presence of both a benzodioxole ring and a carbamate group, which confer distinct chemical properties and reactivity. Its combination of functional groups allows for diverse chemical transformations and potential biological activities that are not observed in similar compounds.
Properties
CAS No. |
865086-35-7 |
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Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
methyl N-[(1R)-1-(1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate |
InChI |
InChI=1S/C13H15NO5/c1-8(15)5-10(14-13(16)17-2)9-3-4-11-12(6-9)19-7-18-11/h3-4,6,10H,5,7H2,1-2H3,(H,14,16)/t10-/m1/s1 |
InChI Key |
YUQQSERTDLEULN-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)NC(=O)OC |
Canonical SMILES |
CC(=O)CC(C1=CC2=C(C=C1)OCO2)NC(=O)OC |
Origin of Product |
United States |
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